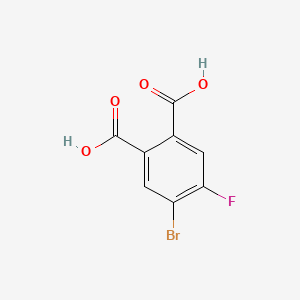

4-Bromo-5-fluorophthalic Acid

Description

Properties

Molecular Formula |

C8H4BrFO4 |

|---|---|

Molecular Weight |

263.02 g/mol |

IUPAC Name |

4-bromo-5-fluorophthalic acid |

InChI |

InChI=1S/C8H4BrFO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) |

InChI Key |

NEHUTTMBIHETRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluorophthalic acid typically involves the bromination and fluorination of phthalic acid derivatives. One common method is the direct bromination of 5-fluorophthalic acid using bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as acetic acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds. The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluorophthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form anhydrides or reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include amides, esters, or thioesters.

Oxidation Products: Anhydrides or ketones.

Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

4-Bromo-5-fluorophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluorophthalic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with target molecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Bromo-5-fluorophthalic acid

- CAS Number : 2612386-56-6

- Molecular Formula : C₈H₄BrFO₄

Structural Features :

This compound belongs to the halogenated phthalic acid family, featuring a benzene ring substituted with bromine (Br) at position 4, fluorine (F) at position 5, and two carboxylic acid (-COOH) groups at positions 1 and 2. These functional groups confer acidity and reactivity, making it valuable in organic synthesis, particularly in pharmaceutical and materials science applications.

Safety Considerations :

Handling requires precautions such as avoiding heat sources (P210), obtaining specialized instructions before use (P201), and ensuring proper labeling (P101–P103) .

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares this compound with three structurally similar bromo-fluoro aromatic acids (similarity score: 0.91) :

| Compound Name | CAS Number | Substituent Positions | Functional Groups | Similarity Score |

|---|---|---|---|---|

| This compound | 2612386-56-6 | Br (4), F (5) | Two -COOH groups | Reference compound |

| 2-(4-Bromo-2,5-difluorophenyl)acetic acid | 871035-64-2 | Br (4), F (2,5) | One -CH₂COOH group | 0.91 |

| 2-(2-Bromo-3-fluorophenyl)acetic acid | 958454-33-6 | Br (2), F (3) | One -CH₂COOH group | 0.91 |

| 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5 | Br (3), F (5) | One -CH₂COOH group | 0.91 |

Key Observations :

Phenylacetic acid analogs (e.g., compounds in rows 2–4) feature a single acetic acid side chain, reducing their acidity but increasing lipophilicity.

Substituent Positions :

- Bromine and fluorine positions influence electronic effects. For example, bromine at position 4 (target compound) may direct electrophilic substitution differently than bromine at positions 2 or 3.

- Fluorine at position 5 (target compound) vs. positions 2 or 3 alters steric and electronic interactions in reactions like Suzuki coupling.

Physicochemical and Reactivity Implications

- Solubility : Phthalic acid derivatives generally exhibit higher water solubility due to dual -COOH groups, whereas phenylacetic acids are more soluble in organic solvents.

- Reactivity: The dual -COOH groups in this compound enable esterification or amidation at both sites, useful in polymer synthesis. Phenylacetic acid analogs are often intermediates in drug synthesis (e.g., nonsteroidal anti-inflammatory drugs) due to their balanced polarity .

Q & A

Q. How can researchers efficiently survey existing literature on this compound derivatives?

- Methodological Answer : Use federated search tools (e.g., SciFinder, Reaxys) with filters for halogenated phthalic acids. Prioritize patents and peer-reviewed journals using keywords like “bromo-fluorophthalic acid” and “regioselective substitution.” For conflicting data, apply critical appraisal frameworks (e.g., CONSORT for experimental rigor) and cross-reference synthesis protocols from authoritative sources like ECHA or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.